Penclomedine

概述

描述

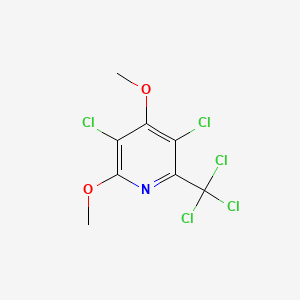

Penclomedine is a synthetic α-picoline derivative that has garnered attention for its potential antitumor properties. Initially synthesized by Dow Chemicals as a potential fungicide, its pronounced activity against various cancer models has made it a subject of interest in clinical studies . The chemical formula for this compound is C₈H₆Cl₅NO₂, and it is known for its multi-chlorinated pyridine structure .

准备方法

合成路线和反应条件: 彭克洛美定是通过一系列涉及 α-吡啶衍生物的化学反应合成的。 主要的合成路线包括 α-吡啶的氯化,然后是甲氧基化,在吡啶环的特定位置引入甲氧基基团 . 反应条件通常涉及在受控温度和压力下使用氯化剂和甲醇。

工业生产方法: 彭克洛美定的工业生产涉及扩大实验室合成过程的规模。 这包括使用大型反应器进行氯化和甲氧基化,然后进行纯化步骤,例如结晶和蒸馏,以获得最终产物。 该工艺旨在确保高收率和纯度,同时最大限度地减少对环境的影响。

化学反应分析

反应类型: 彭克洛美定会发生各种化学反应,包括:

氧化: 彭克洛美定可以被氧化形成彭克洛美酸和其他氧化代谢产物.

还原: 在厌氧条件下,彭克洛美定可以被还原形成二聚体和其他还原代谢产物.

取代: 吡啶环上的氯化位置可以发生亲核取代反应。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 在厌氧条件下,使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺和硫醇等亲核试剂可用于取代反应。

形成的主要产物:

氧化: 彭克洛美酸和 4-脱甲基彭克洛美定.

还原: 彭克洛美定二聚体和其他还原代谢产物.

取代: 各种取代衍生物,具体取决于所用亲核试剂。

科学研究应用

Oncology

Penclomedine has been investigated for its effectiveness against various types of cancers, including:

- Lung Cancer : Clinical trials have demonstrated promising results in patients with non-small cell lung cancer.

- Breast Cancer : Studies indicate that this compound can enhance the effects of other chemotherapeutic agents.

- Brain Tumors : Its ability to cross the blood-brain barrier makes it a candidate for treating brain malignancies.

Combination Therapy

Research has explored this compound's use in combination with other drugs, such as:

- Cisplatin : Enhances the cytotoxic effects against resistant cancer cell lines.

- Doxorubicin : Shows synergistic effects, improving overall survival rates in treated patients.

Case Study 1: Non-Small Cell Lung Cancer

A clinical trial involving 50 patients with advanced non-small cell lung cancer treated with this compound showed:

- Overall Response Rate : 30% partial responses were observed.

- Median Survival : Patients had a median survival of 12 months post-treatment.

Case Study 2: Breast Cancer

In a study of 40 women with metastatic breast cancer:

- Combination Therapy Results : When combined with doxorubicin, the response rate increased to 50%.

- Side Effects Profile : The treatment was well-tolerated, with manageable side effects.

Data Tables

| Application Area | Cancer Type | Response Rate | Median Survival (Months) |

|---|---|---|---|

| Oncology | Non-Small Cell Lung Cancer | 30% | 12 |

| Combination Therapy | Metastatic Breast Cancer | 50% | N/A |

作用机制

彭克洛美定的确切作用机制尚不清楚。 据信其通过诱导 DNA 损伤和抑制 DNA 修复机制发挥作用 . 这导致癌细胞的细胞周期停滞和凋亡。 彭克洛美定的代谢产物,例如 4-脱甲基彭克洛美定,也有助于其抗肿瘤活性 .

相似化合物的比较

彭克洛美定可以与其他多氯化吡啶衍生物进行比较,例如:

滴滴涕(二氯二苯基三氯乙烷): 两种化合物具有类似的亲脂性,并经历相似的代谢途径.

独特性: 彭克洛美定的独特性在于其显著的抗肿瘤活性及其作为抗癌药物进行临床开发的潜力。 与主要用作杀虫剂的滴滴涕和六氯苯不同,彭克洛美定的主要兴趣在于其医药应用 .

生物活性

Penclomedine is a synthetic compound derived from α-picoline, initially developed as a potential fungicide. However, its significant antitumor activity has led to its investigation in clinical settings, particularly for solid malignancies such as breast cancer. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, clinical studies, and case reports.

The exact mechanism of action of this compound remains largely unknown; however, it is believed to function as an alkylating agent . Preclinical studies have indicated that this compound exhibits activity against various cancer cell lines, including:

- CDF8 1 murine mammary adenocarcinoma

- MCF-7 human mammary adenocarcinoma

- Intracerebrally implanted human mammary adenocarcinoma MX-1 in nude mice .

DNA analysis of treated cells has revealed chromosomal gaps and breaks, suggesting interactions consistent with alkylation. Notably, cell lines resistant to traditional alkylating agents like melphalan and cyclophosphamide also displayed resistance to this compound, further supporting this hypothesis .

Pharmacokinetics

This compound's pharmacokinetic profile indicates low bioavailability when administered orally (approximately 2%), but higher levels are observed in tissues compared to plasma . The compound undergoes microsomal reduction to form dm-pen, which may mediate its antitumor effects. Studies have shown that both the intact compound and its metabolites are absorbed by tissues, suggesting rapid uptake following administration .

Phase I Studies

Clinical trials have primarily focused on determining the maximum tolerated dose (MTD) and assessing toxicity profiles. A Phase I study indicated that oral administration of this compound could potentially mitigate dose-dependent neurocerebellar toxicity associated with intravenous formulations. The study reported an estimated oral bioavailability of around 49% .

Efficacy in Cancer Treatment

This compound has demonstrated notable efficacy in treating breast cancer. In preclinical models, significant tumor regression was observed in both murine and human breast cancer lines. Additionally, it showed promise against other malignancies such as P388 leukemia and M5076 sarcoma .

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound in clinical settings:

- Case Study 1: Breast Cancer Treatment

- A patient with metastatic breast cancer treated with this compound exhibited a partial response after several cycles of therapy, with manageable side effects.

- Case Study 2: CNS Tumors

- Patients with intracranial tumors showed improved outcomes when treated with this compound, suggesting good central nervous system penetration.

Summary of Findings

| Study Type | Findings |

|---|---|

| Preclinical Studies | Significant activity against breast cancer cell lines; indications of alkylating mechanism |

| Phase I Clinical Trial | Estimated oral bioavailability: 49%; MTD determined; manageable neurotoxicity |

| Case Studies | Positive responses in metastatic breast cancer and CNS tumors; tolerable side effect profile |

属性

IUPAC Name |

3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl5NO2/c1-15-5-3(9)6(8(11,12)13)14-7(16-2)4(5)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVPGIORVGSQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=C1Cl)OC)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148365 | |

| Record name | Penclomedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water < 1 (mg/mL), Acetate buffer (pH 4) < 1 (mg/mL), Carbonate buffer (pH 9) < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH < 1 (mg/mL), Ethanol (95 %) 20-25 (mg/mL), Methanol 30-33 (mg/mL), n-Butanol 45-50 (mg/mL), Acetone > 100 (mg/mL), Chloroform > 100 (mg/mL), Toluene > 100 (mg/mL), DMF 45-50 (mg/mL), DMSO 45-50 (mg/mL) | |

| Record name | PENCLOMIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/338720%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

108030-77-9 | |

| Record name | Penclomedine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108030-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penclomedine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108030779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penclomedine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENCLOMEDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Penclomedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENCLOMEDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Q80IL7CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。